Nepicastat hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Nepicastat hydrochloride is a potent and selective inhibitor of dopamine-beta-hydroxylase (DBH) . DBH is an enzyme that plays a central and critical role in the catecholamine biosynthetic pathway . It regulates the concentrations of dopamine and norepinephrine, whose deficiency or overproduction causes several diseases related to the brain and the heart .
Mode of Action
This compound interacts with its target, DBH, by inhibiting its activity . This inhibition modulates the sympathetic nervous system by reducing the synthesis of norepinephrine from dopamine . The inhibition is selective and concentration-dependent, with IC50 values of 8.5 nM in bovine and 9 nM in humans .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the catecholamine biosynthetic pathway . By inhibiting DBH, this compound disrupts the conversion of dopamine to norepinephrine, leading to increased dopamine levels and decreased norepinephrine levels . This alteration in neurotransmitter levels can have downstream effects on various physiological processes regulated by these neurotransmitters, including blood pressure and heart function .
Pharmacokinetics
It is known that this compound is orally active , suggesting that it is well-absorbed in the gastrointestinal tract. It can also cross the blood-brain barrier (BBB), which is crucial for its effects on brain neurotransmitter levels .
Result of Action
The inhibition of DBH by this compound leads to a decrease in norepinephrine levels and an increase in dopamine levels . This shift in neurotransmitter balance can have various molecular and cellular effects, depending on the specific physiological context. For example, in hypertensive rats, this compound has been shown to decrease blood pressure and increase the ratio of dopamine to norepinephrine in the brain cortex and left ventricle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nepicastat Hydrochloride involves several key steps:
- The reaction of 3,5-difluorophenylacetic acid with thionyl chloride (SOCl2) to form the corresponding acyl chloride.
- Cyclization with ethylene using aluminum chloride (AlCl3) in dichloromethane to yield the tetralone intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques and purification methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Nepicastat Hydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as the imidazole and aminomethyl groups .
Common Reagents and Conditions:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles attacking the electrophilic centers in the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Nepicastat Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Osilodrostat: Another inhibitor of hydroxylase enzymes, used in the treatment of Cushing’s disease.
Metyrosine: Inhibits tyrosine hydroxylase, used in the treatment of pheochromocytoma.
Uniqueness: Nepicastat Hydrochloride is unique due to its high selectivity and potency as a dopamine beta-hydroxylase inhibitor. Unlike other inhibitors, it has shown promise in reducing norepinephrine levels in both peripheral and central tissues, making it a valuable tool in studying catecholamine-related disorders .
Properties
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S.ClH/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20;/h3,5,7,10H,1-2,4,6,17H2,(H,18,20);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPDUAJWNBEVOY-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168811 | |
Record name | Nepicastat hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170151-24-3 | |
Record name | Nepicastat hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170151243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepicastat hydrochloride anhydrous | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00168811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170151-24-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEPICASTAT HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WK068D17I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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